Mono(2,3-dibromopropyl-d5) Phosphate
Description
Properties
Molecular Formula |
C₃H₂D₅Br₂O₄P |
|---|---|
Molecular Weight |
302.9 |
Synonyms |
2,3-Dibromopropyl-d5 Phosphate; NSC 2862-d5; |
Origin of Product |
United States |
Environmental Fate and Transformation Dynamics of Mono 2,3 Dibromopropyl Phosphate in Natural Systems
Photolytic Degradation Pathways of Mono(2,3-dibromopropyl) Phosphate (B84403) in Aqueous and Atmospheric Phases
Photolytic degradation, involving the breakdown of compounds by light, is a critical process in determining the environmental persistence of many organic chemicals. For Mono(2,3-dibromopropyl) phosphate, both direct absorption of solar radiation and indirect reactions with photochemically generated oxidants can contribute to its transformation in aquatic and atmospheric environments.
Direct photolysis occurs when a chemical absorbs light energy, leading to its excitation and subsequent decomposition. While specific kinetic data for the direct photolysis of Mono(2,3-dibromopropyl) phosphate is not extensively documented in publicly available literature, information on its parent compound, TDBPP, suggests a degree of stability in sunlight. nih.gov The potential for direct photolysis is dependent on the compound's ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths >290 nm). The transformation would likely involve the cleavage of the carbon-bromine (C-Br) or phosphate ester bonds.
Further research is needed to quantify the quantum yield and reaction rates for the direct photolysis of Mono(2,3-dibromopropyl) phosphate to fully elucidate its environmental significance.
Indirect photolysis involves the reaction of a compound with photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals. These oxidants are generated in natural waters through the irradiation of dissolved organic matter, nitrate (B79036), and other photosensitizers.
Studies on related organophosphate flame retardants have demonstrated that reactions with hydroxyl radicals are a significant degradation pathway. nih.govresearchgate.net For instance, the degradation of tris-(2-chloroisopropyl) phosphate (TCPP) is significantly enhanced by UV-driven sulfate (B86663) radicals, following pseudo-first-order kinetics. nih.gov It is plausible that Mono(2,3-dibromopropyl) phosphate would also be susceptible to oxidation by these reactive species, leading to the formation of various transformation products through mechanisms such as hydrogen abstraction or addition to unsaturated bonds, if present. The efficiency of this process would be influenced by factors like the concentration of dissolved organic matter, nitrate levels, and water clarity.
Hydrolytic Stability and Reaction Kinetics of Mono(2,3-dibromopropyl) Phosphate in Diverse Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature. For organophosphate esters, hydrolysis can proceed through different mechanisms under acidic, neutral, and basic conditions.
Information regarding the hydrolytic stability of the parent compound, TDBPP, indicates excellent stability under acidic and neutral conditions, with some instability observed at a pH of 9. industrialchemicals.gov.au This suggests that TDBPP is likely to be hydrolytically stable in most natural waters. While specific kinetic data for Mono(2,3-dibromopropyl) phosphate is scarce, it is reasonable to infer a similar pattern of stability, with increased degradation rates under alkaline conditions. The hydrolysis of the phosphate ester bond would likely result in the formation of 2,3-dibromopropanol and inorganic phosphate.
| Environmental Condition | Anticipated Hydrolytic Stability of Mono(2,3-dibromopropyl) Phosphate |
| Acidic (pH < 7) | High |
| Neutral (pH = 7) | High |
| Basic (pH > 7) | Moderate to Low |
This table is based on inferred stability from the parent compound, TDBPP.
Biotransformation and Biodegradation of Mono(2,3-dibromopropyl) Phosphate by Environmental Microbiota
The transformation and degradation of organic compounds by microorganisms are fundamental processes in their environmental removal. Both aerobic and anaerobic conditions can facilitate the biodegradation of organophosphate compounds, though the specific pathways and efficiencies can vary significantly.
Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic molecules. Studies on the biodegradation of organophosphate esters in activated sludge have shown that alkyl OPEs are more readily degraded under aerobic conditions compared to their chlorinated counterparts. nih.gov While specific studies on Mono(2,3-dibromopropyl) phosphate are limited, research on the parent compound, TDBPP, indicates that it is not readily biodegradable. industrialchemicals.gov.au However, the metabolism of TDBPP in vivo leads to the formation of metabolites such as bis(2,3-dibromopropyl) phosphate, indicating that enzymatic processes can cleave the phosphate ester bonds. nih.gov It is plausible that similar enzymatic degradation could occur in the environment, mediated by microbial consortia. The process would likely involve oxidative debromination and cleavage of the ester linkage. Research on other brominated flame retardants has identified aerobic bacteria, such as Brevibacillus sp. and Achromobacter sp., capable of degradation. mdpi.com
In anaerobic environments, such as sediments and anoxic zones of wastewater treatment plants, microorganisms utilize other electron acceptors like nitrate, sulfate, or carbon dioxide for respiration. The anaerobic degradation of organophosphates can be a slower process compared to aerobic degradation. nih.govmdpi.com For some organophosphate esters, the removal rates under anaerobic conditions are significantly lower than under aerobic conditions. nih.gov However, for other compounds, anaerobic conditions can be favorable. The transformation of Mono(2,3-dibromopropyl) phosphate under anaerobic conditions would likely proceed through reductive debromination, where bromine atoms are sequentially removed and replaced by hydrogen atoms. This process has been observed for other brominated compounds. The efficiency of anaerobic degradation can be influenced by the presence of suitable electron donors and the redox potential of the environment. nih.gov Further investigation is required to identify the specific microbial species and environmental conditions that favor the anaerobic biotransformation of Mono(2,3-dibromopropyl) phosphate.
Sorption, Desorption, and Mobility Behavior of Mono(2,3-dibromopropyl) Phosphate in Soil and Sediment
The behavior of Mono(2,3-dibromopropyl) Phosphate (MDBP) in soil and sediment is dictated by sorption and desorption processes, which in turn control its mobility and potential for transport within terrestrial and aquatic systems. As a metabolite of Tris(2,3-dibromopropyl) phosphate (TDBPP), MDBP is more polar and water-soluble than its parent compound. This generally results in weaker sorption to soil and sediment particles and, consequently, higher mobility.
Influence of Organic Carbon Content and Mineralogy on Partitioning
The partitioning of MDBP in soil and sediment is significantly influenced by the physicochemical properties of the solid matrix, particularly its organic carbon content and mineralogical composition.
Organic Carbon Content: Soil and sediment organic matter (SOM) is a primary sorbent for many organic contaminants. For nonpolar compounds, partitioning is often the dominant sorption mechanism and is strongly correlated with the fraction of organic carbon (f_oc). researchgate.net While MDBP is a polar compound, the dibromopropyl moiety provides a nonpolar region that can interact with organic matter. The nature of the organic carbon is also crucial; for instance, less polar organic matter may more effectively sorb the organic part of the MDBP molecule. nih.govresearchgate.net Conversely, polar functional groups within the humic and fulvic acids of SOM can compete with MDBP for sorption sites or, alternatively, form hydrogen bonds. Studies on other oxygenated organic contaminants have shown that both the quantity and polarity of organic carbon affect partitioning. nih.gov
Mineralogy: The mineral fraction of soil and sediment provides sorption sites, especially for polar and charged compounds like MDBP. The phosphate moiety of MDBP can engage in specific interactions with mineral surfaces, particularly metal oxides and hydroxides (e.g., iron and aluminum oxides) and clay minerals. researchgate.net These interactions can include ligand exchange, where the phosphate group displaces hydroxyl ions or water molecules from the mineral surface, forming strong inner-sphere complexes. The availability of these mineral sites and the soil pH, which affects both the surface charge of minerals and the speciation of the MDBP phosphate group, are critical controlling factors. researchgate.net In calcareous soils, precipitation with calcium and magnesium can also be a significant mechanism for retaining phosphate compounds. researchgate.net
The table below illustrates the expected relative importance of different soil/sediment components on the sorption of MDBP, based on general principles of soil chemistry.
| Soil/Sediment Component | Primary Interaction Mechanism with MDBP | Expected Sorption Strength |
| Organic Matter (Humic/Fulvic Acids) | Hydrophobic interaction, hydrogen bonding | Moderate |
| Iron/Aluminum Oxides | Ligand exchange (chemisorption) | Strong |
| Clay Minerals (e.g., Kaolinite, Smectite) | Surface complexation, electrostatic interaction | Moderate to Strong |
| Carbonates (in calcareous soils) | Precipitation, surface adsorption | Moderate |
Leaching Potential and Groundwater Contamination Risk
The leaching potential of a chemical is inversely related to its sorption affinity for soil. Given that MDBP is more polar and water-soluble than its parent compound TDBPP, it is expected to have a higher leaching potential. While TDBPP is predicted to leach slowly, its continuous degradation in the topsoil can create a persistent source of the more mobile MDBP. who.intindustrialchemicals.gov.au This "in-situ" formation increases the likelihood that MDBP will be transported through the soil profile with infiltrating water.
The risk of groundwater contamination depends on several factors:
Sorption: Lower sorption of MDBP compared to TDBPP leads to higher concentrations in the soil porewater, making it more available for transport.
Persistence: The rate at which MDBP is degraded in the subsurface. If its degradation rate is slower than its transport velocity, it can reach groundwater.
Soil Type and Hydrogeology: Soils with low organic matter and clay content (e.g., sandy soils) will exhibit lower sorption and higher hydraulic conductivity, increasing the leaching risk. epa.gov The depth to the water table is also a critical factor.
Although direct monitoring data for MDBP in groundwater is scarce, the detection of other polar, water-soluble organophosphate flame retardants and their metabolites in aquatic environments suggests that such transport is a relevant pathway. healthvermont.govnih.gov The transformation of a less mobile parent compound into a more mobile degradation product is a well-known phenomenon that elevates the risk of groundwater contamination.
Volatilization and Atmospheric Partitioning of Mono(2,3-dibromopropyl) Phosphate
Volatilization from soil or water surfaces into the atmosphere is a potential transport pathway for organic compounds. This process is governed primarily by a chemical's vapor pressure and its Henry's Law constant.
For the parent compound TDBPP, volatilization from moist soil and water is considered a potentially important fate process, with an estimated Henry's Law constant of 2.6 x 10⁻⁵ atm-m³/mol. nih.govindustrialchemicals.gov.au As a metabolite, MDBP has a lower molecular weight but is significantly more polar and less volatile due to the free phosphate group. It is expected to have a much lower vapor pressure and Henry's Law constant than TDBPP. Therefore, direct volatilization of MDBP from water or soil surfaces is likely to be a minor environmental fate process.
However, MDBP can be present in the atmosphere, primarily associated with particulate matter. Organophosphate flame retardants (OPFRs) are known to partition between the gas and particulate phases in the atmosphere. aaqr.orgnih.gov While more volatile OPFRs exist predominantly in the gas phase, less volatile ones, particularly those with polar functional groups, tend to adsorb onto atmospheric particles. aaqr.org MDBP, if it enters the atmosphere (e.g., through spray from contaminated water or attachment to wind-eroded soil particles), would be expected to partition almost exclusively to the particulate phase. This partitioning behavior affects its atmospheric residence time and transport distance. Particle-bound compounds are subject to wet and dry deposition and are generally transported over shorter distances than compounds in the gas phase.
The table below compares the expected partitioning behavior of MDBP with its parent compound TDBPP and other OPFRs.
| Compound | Molecular Weight ( g/mol ) | Expected Volatility | Primary Atmospheric Phase |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | ~698 | Moderate | Gas & Particulate |
| Mono(2,3-dibromopropyl) Phosphate (MDBP) | ~298 fda.gov | Very Low | Particulate |
| Triethyl phosphate (TEP) | ~182 | High | Gas |
| Tris(2-chloroethyl) phosphate (TCEP) | ~285 | Moderate | Gas & Particulate |
| Tris(2-ethylhexyl) phosphate (TEHP) | ~435 | Low | Particulate |
Data for comparator compounds sourced from general OPFR literature. aaqr.org
Predictive Modeling Approaches for Environmental Fate and Persistence Assessment of Mono(2,3-dibromopropyl) Phosphate
Predictive models are essential tools for assessing the environmental fate, distribution, and persistence of chemicals when experimental data is limited. mdpi.com For a compound like MDBP, various modeling approaches can be employed to estimate its behavior in natural systems.
Groundwater Leaching Models: Models like PEARL (Pesticide Emission Assessment at Regional and Local scales), PELMO (Pesticide Leaching Model), and MACRO are used to simulate the vertical transport of solutes through the soil profile. enviresearch.com To assess the groundwater contamination risk from MDBP, one could model the application and degradation of the parent TDBPP in the topsoil, coupled with the formation and subsequent transport of MDBP through the unsaturated zone to the water table. These models require detailed soil data, hydrogeological parameters, and chemical-specific sorption and degradation data.
Atmospheric Transport Models: While less relevant for MDBP due to its low expected volatility, atmospheric transport models could be used to predict the deposition patterns of MDBP if it were bound to particulate matter emitted from a source.
The application of these models provides a systematic way to integrate available data, fill data gaps through estimation, and generate predictions about a chemical's environmental concentration and persistence, thereby informing risk assessments. mdpi.comcefic-lri.org For MDBP, modeling would be particularly valuable for understanding its potential to act as a mobile and persistent contaminant in aquatic systems following the degradation of TDBPP.
Metabolic Pathways and Biotransformation of Mono 2,3 Dibromopropyl Phosphate and Its Precursors in in Vitro Systems and Non Human Animal Models
Enzymatic Pathways Governing the Formation of Mono(2,3-dibromopropyl) Phosphate (B84403) from Parent Compounds (e.g., Tris(2,3-dibromopropyl) Phosphate)
The formation of mono(2,3-dibromopropyl) phosphate is a critical step in the metabolism of its parent compound, the flame retardant Tris(2,3-dibromopropyl) phosphate (TDBP). nih.gov This biotransformation is not a singular event but a cascade of reactions mediated by several key enzyme systems. The process primarily involves the sequential removal of the 2,3-dibromopropyl groups from the parent TDBP molecule.
The metabolic conversion begins with the transformation of TDBP into bis(2,3-dibromopropyl) phosphate (Bis-BP), which is then further metabolized to mono(2,3-dibromopropyl) phosphate. nih.govnih.gov This metabolic sequence has been identified in various in vitro and in vivo studies, primarily involving rat liver preparations. nih.gov
Role of Carboxylesterases and Phosphatases in De-esterification
Carboxylesterases (CEs) are a superfamily of serine hydrolases known for their role in the detoxification of xenobiotics containing ester bonds. nih.govnih.gov These enzymes catalyze the hydrolysis of carboxylesters, breaking them down into their corresponding alcohol and carboxylic acid components. nih.gov While specific studies focusing solely on the direct action of carboxylesterases on TDBP are limited in the provided results, the de-esterification of TDBP to Bis-BP and subsequently to mono(2,3-dibromopropyl) phosphate is a hydrolytic process consistent with the function of esterases. nih.govnih.gov This enzymatic hydrolysis is a crucial detoxification pathway, as CEs are abundantly expressed in tissues that are primary sites of xenobiotic metabolism, such as the liver. nih.govnih.gov The transformation of the tri-ester TDBP to its di- and mono-ester metabolites is a classic example of de-esterification.
Cytochrome P450-Mediated Oxidative Biotransformations
The Cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases, plays a central role in the oxidative metabolism of TDBP. nih.govuomus.edu.iqmdpi.com These enzymes are found in high concentrations in the liver and are responsible for metabolizing a vast array of foreign compounds. uomus.edu.iqnih.gov In the case of TDBP, CYP-mediated oxidation occurs at the propyl chains of the molecule. nih.govnih.gov
Research using rat liver microsomes has demonstrated that the metabolism of TDBP is dependent on NADPH and oxygen, which are characteristic requirements for CYP-catalyzed reactions. nih.gov This oxidative process can lead to the formation of reactive metabolites. Studies have shown that oxidation at the C-2 or C-3 position of the propyl group of TDBP is a major metabolic pathway. nih.gov For instance, oxidation at the C-2 position can yield a reactive alpha-bromoketone metabolite, which can then be hydrolyzed to form Bis-BP. nih.gov The formation of Bis-BP from TDBP has been shown to be catalyzed by cytochrome P-450. nih.gov Furthermore, the metabolism of TDBP via CYP pathways is linked to the formation of 2-bromoacrolein (B81055), a reactive metabolite. nih.govnih.gov
| Enzyme System | Role in Metabolism of TDBP | Key Findings |
| Carboxylesterases/Phosphatases | De-esterification | Catalyze the hydrolytic removal of 2,3-dibromopropyl groups, leading to the formation of Bis-BP and subsequently Mono(2,3-dibromopropyl) Phosphate. nih.govnih.gov |
| Cytochrome P450 (CYP) | Oxidative Biotransformation | Mediates NADPH-dependent oxidation of the propyl chains of TDBP, forming intermediates that can be hydrolyzed to Bis-BP. nih.govnih.gov This pathway is also responsible for producing other reactive metabolites like 2-bromoacrolein. nih.govnih.gov |
Identification and Characterization of Subsequent Metabolites of Mono(2,3-dibromopropyl) Phosphate
Following the formation of mono(2,3-dibromopropyl) phosphate, further metabolism occurs, leading to simpler, more water-soluble compounds that can be excreted from the body. The primary subsequent metabolite identified is 2,3-dibromopropanol. nih.gov This indicates that the final phosphate ester bond is hydrolyzed, releasing the alcohol moiety. In addition to 2,3-dibromopropanol, other metabolites have been identified in studies of the parent compound TDBP, such as products of dehydrobromination, including 2-bromo-2-propenyl species. nih.gov
Identified Metabolites in the Biotransformation Pathway of TDBP
Tris(2,3-dibromopropyl) phosphate (Parent Compound) nih.gov
Bis(2,3-dibromopropyl) phosphate nih.govnih.gov
Mono(2,3-dibromopropyl) phosphate nih.gov
2,3-dibromopropanol nih.gov
In Vitro Metabolic Studies Utilizing Hepatic Microsomes, Cytosolic Fractions, and Cell Lines
The metabolism of TDBP has been extensively studied using in vitro systems, particularly hepatic subcellular fractions from rats. nih.govnih.govnih.govnih.gov Liver microsomes, which are rich in CYP enzymes, have been instrumental in elucidating the oxidative pathways. nih.govnih.govnih.gov
Incubations of TDBP with rat liver microsomes in the presence of NADPH and oxygen resulted in the formation of Bis-BP and bromide ions. nih.gov The rates of metabolite formation were significantly increased when using microsomes from rats pre-treated with phenobarbital, a known inducer of CYP enzymes, further confirming the role of this enzyme system. nih.gov Conversely, inhibitors of CYP enzymes, such as SKF 525-A and metyrapone, decreased the formation of these metabolites. nih.gov These in vitro assays have been crucial for identifying key metabolites and the enzyme systems responsible for their formation. nih.govnih.gov
Toxicokinetics and Elimination Pathways (e.g., Excretion, Tissue Distribution) in Animal Models (e.g., Rodents, Aquatic Organisms)
Studies in animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of TDBP and its metabolites.
Rodent Models: In rats, TDBP is readily absorbed from the gastrointestinal tract. industrialchemicals.gov.au Following absorption, the parent compound and its metabolites are rapidly distributed throughout the body. industrialchemicals.gov.au The highest concentrations of radioactivity from labeled TDBP were found in fat, followed by the skin, liver, kidney, and muscle. nih.gov The kidney has been identified as a primary target organ for toxicity. industrialchemicals.gov.au
Excretion is rapid, with the urine being the main route of elimination in rats. industrialchemicals.gov.au Very little of the parent TDBP is excreted unchanged, indicating extensive metabolism. industrialchemicals.gov.au Metabolites of TDBP have been shown to covalently bind to proteins, with the highest levels of binding observed in the kidney, followed by the liver and testes. nih.gov There is also evidence for the enterohepatic circulation of TDBP-derived metabolites. industrialchemicals.gov.au
Aquatic Organisms: In marine fish, such as the black sea bream, TDBP is rapidly accumulated from both water and diet, particularly in the gills and viscera. nih.gov The elimination of TDBP and its metabolites is generally slow. nih.gov The biotransformation process appears to be more significant following dietary exposure compared to aqueous exposure. nih.gov Different metabolites may predominate in different tissues; for example, during the depuration phase, DDE was the main product in the carcass, while DDD was the major metabolite in the gills and viscera of fish exposed to DDT, a different organochlorine compound, suggesting tissue-specific metabolic processing. nih.gov Such studies highlight that biotransformation capacity can differ significantly between species. ethz.chresearchgate.net
| Animal Model | Tissue Distribution Highlights | Elimination Pathway | Key Findings |
| Rat | Highest concentrations in fat, skin, liver, and kidney. nih.gov Kidney is a key target organ. industrialchemicals.gov.au | Primarily via urine. industrialchemicals.gov.au | Extensive metabolism, with very little parent compound excreted. industrialchemicals.gov.au Evidence of enterohepatic circulation. industrialchemicals.gov.au High covalent binding of metabolites to kidney proteins. nih.gov |
| Marine Fish | Rapid accumulation in gills and viscera. nih.gov | Slow elimination. nih.gov | Biotransformation is a significant process, with the route of exposure affecting the metabolic fate. nih.gov |
Strategic Application of Deuterated Analogues (e.g., Mono(2,3-dibromopropyl-d5) Phosphate) for Metabolic Pathway Elucidation and Isotope Effect Studies
Deuterated analogues, where hydrogen atoms are replaced by deuterium (B1214612), are powerful tools for studying metabolic pathways. nih.govnih.gov The use of TDBP labeled with deuterium at specific positions has been instrumental in clarifying the mechanisms of its biotransformation. nih.govnih.govnih.gov
When deuterium was substituted at the C-3 position of TDBP, it significantly decreased the formation rate of the mutagenic metabolite 2-bromoacrolein. nih.gov Substitution at the C-2 position had a significant effect on bromide release but not on mutagenicity, indicating different oxidative pathways. nih.gov Furthermore, studies using deuterated TDBP analogs showed that oxidation at C-2 is a major pathway leading to the covalent binding of metabolites to proteins. nih.gov The use of completely deuterated TDBP (D15-Tris-BP) in isolated perfused rat liver systems showed a significant decrease in the formation of a marker metabolite for CYP-mediated metabolism, supporting the hypothesis that this pathway is responsible for the compound's genotoxic effects. nih.gov
This compound, the deuterated version of the title compound, serves as a critical analytical tool. vulcanchem.com Its primary application is as an internal standard in mass spectrometry-based quantitative analysis. vulcanchem.com Because it is chemically identical to the non-deuterated compound but has a different mass, it allows for precise measurement of the native metabolite in complex biological and environmental samples. vulcanchem.com This is invaluable for accurately assessing exposure and studying metabolic profiles. vulcanchem.com
Mechanistic Investigations of Biological Interactions and Cellular Responses to Mono 2,3 Dibromopropyl Phosphate in Non Human Systems Excluding Clinical Manifestations and Adverse Outcomes
Cellular Uptake, Intracellular Distribution, and Accumulation in Model Cell Lines and Organisms
The study of Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) and its metabolites reveals a pattern of ready absorption and distribution within biological systems. Following administration in animal models, these compounds are rapidly metabolized, with metabolites covalently binding to proteins and DNA. The primary route of excretion for the parent compound and its metabolites is through urine.
In rats, metabolites of Tris-BP have been shown to accumulate in various organs, with the highest covalent binding observed in the kidney, followed by the liver and testes. nih.gov This tissue-specific accumulation is significant, as it points to the kidney as a primary target organ for the compound's effects. nih.gov Studies in carp (B13450389) have also demonstrated a tendency for accumulation in fatty tissues like the brain and adipose tissue, suggesting the potential to cross the blood-brain barrier. nih.govnih.gov
| Organism | Tissue/Organ of Accumulation | Key Findings | Reference |
| Rat | Kidney, Liver, Testes | Highest covalent binding of metabolites in the kidney. | nih.gov |
| Carp | Brain, Adipose Tissue, Liver | Tendency to accumulate in fat-rich organs. | nih.gov |
The use of deuterium-labeled Tris-BP analogs in studies has been instrumental in elucidating the metabolic pathways. For instance, deuterium (B1214612) substitution at specific positions on the propyl chain was found to decrease the covalent binding of metabolites in the kidney. nih.gov
Interactions with Specific Biomolecular Targets at the Molecular Level
At the molecular level, Mono(2,3-dibromopropyl) Phosphate and related compounds interact with several biomolecular targets, leading to a cascade of cellular responses.
The metabolism of Tris-BP is heavily reliant on the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov In vitro studies using liver microsomes have shown that CYP-mediated oxidation is a critical step in the bioactivation of Tris-BP to reactive metabolites. nih.gov Specifically, oxidation at the C-2 or C-3 position of the propyl group leads to the formation of reactive intermediates that can bind to cellular macromolecules. nih.govnih.gov
Studies have shown that Tris-BP and its analogs can modulate the expression and activity of various CYP enzymes. For example, in the human neuroblastoma SH-SY5Y cell line, a related compound, Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), was found to affect the expression and activity of CYP1A1. nih.gov Similarly, another organophosphate flame retardant, Tris(2-chloroisopropyl) phosphate (TCPP), has been shown to decrease the expression and activity of CYP1A1, CYP1A2, and CYP1B1 in HepG2 cells. researchgate.net
| Enzyme System | Effect | Compound Studied | Reference |
| Cytochrome P-450 | Oxidation and bioactivation | Tris(2,3-dibromopropyl) phosphate | nih.gov |
| CYP1A1 | Modulation of expression and activity | Tris(2,3-dibromopropyl) isocyanurate | nih.gov |
| CYP1A1, CYP1A2, CYP1B1 | Decreased expression and activity | Tris(2-chloroisopropyl) phosphate | researchgate.net |
Endocrine-disrupting chemicals often exert their effects by interacting with various receptors. The aryl hydrocarbon receptor (AhR) is a known target for compounds like TDBP-TAZTO, which can influence the expression of enzymes such as CYP1A1. nih.gov
Furthermore, many endocrine disruptors have an affinity for steroid hormone receptors, including the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and androgen receptor (AR). nih.gov While direct binding studies for Mono(2,3-dibromopropyl) Phosphate are limited, related organophosphate flame retardants have been shown to act as antagonists to the estrogen receptor. snu.ac.kr This suggests a potential mechanism for endocrine disruption through interference with normal hormone receptor signaling. nih.gov
Transcriptomic, Proteomic, and Metabolomic Responses in Exposed Biological Systems
Exposure to Tris-BP and its analogs can trigger significant changes at the transcriptomic, proteomic, and metabolomic levels. In avian embryo hepatocytes, exposure to TDBP-TAZTO led to altered gene expression in pathways related to thyroid hormones and sex steroids. nih.gov This included a notable decrease in the expression of the insulin-like growth factor 1 (IGF1) gene and an increase in vitellogenin 2 (VTG2) expression. nih.gov
Metabolomic studies in mice have shown that exposure to environmental stressors can lead to distinct changes in the systemic metabolism, including alterations in fatty acid profiles. nih.gov While not directly studying Mono(2,3-dibromopropyl) Phosphate, these studies highlight the potential for such compounds to induce widespread metabolic reprogramming.
Elucidation of Oxidative Stress Pathways and Antioxidant System Perturbations
A key mechanism of toxicity for many environmental contaminants is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant system to neutralize them. mdpi.com
Exposure to TDBP-TAZTO has been shown to induce oxidative stress in various cell lines and in vivo models. nih.govresearchgate.net This is characterized by increased levels of ROS and alterations in the levels of antioxidant enzymes. nih.gov For instance, in rat brains, exposure to TDBP-TAZTO resulted in an upregulation of oxidative stress markers. researchgate.net In mouse primary astrocytes, TBC increased the levels of inflammation markers such as Cat, IL-1β, and IL-1βR1. nih.gov
Mitochondria are a primary source of ROS and are also a target of toxicity. Studies on a related compound, Tris(2,3-dibromopropyl) phosphate (TDBPP), have shown that it can disrupt mitochondrial morphology and function in hepatocytes, leading to increased ROS production. nih.gov
| Model System | Effect | Compound Studied | Reference |
| Rat Brain | Upregulation of oxidative stress markers | Tris-(2,3-dibromopropyl) isocyanurate | researchgate.net |
| Mouse Primary Astrocytes | Increased inflammation markers (Cat, IL-1β) | Tris(2,3-dibromopropyl)isocyanurate | nih.gov |
| Hepatocytes (AML12) | Mitochondrial dysfunction, increased ROS | (2,3-dibromopropyl) phosphate | nih.gov |
Molecular Mechanisms of Endocrine System Perturbations and Hormone Mimicry
The endocrine-disrupting potential of organophosphate flame retardants is a significant area of research. These chemicals can interfere with the endocrine system through various mechanisms, including mimicking or blocking the action of natural hormones. nih.govnih.gov
Studies on several organophosphate flame retardants have demonstrated their ability to alter steroid hormone levels. snu.ac.kr For example, in H295R cells, exposure to these compounds led to an increase in both 17β-estradiol (E2) and testosterone (B1683101) (T) concentrations. snu.ac.kr This was accompanied by the upregulation of steroidogenic genes and the downregulation of sulfotransferase genes. snu.ac.kr
In avian models, exposure to TBC resulted in changes in the expression of genes within the sex steroid pathway, providing further evidence of endocrine disruption. nih.gov The ability of these compounds to interact with hormone receptors and modulate the expression of genes involved in hormone synthesis and metabolism underscores their potential to act as endocrine disruptors. nih.govsnu.ac.kr
Epigenetic Modifications and Gene Expression Regulation Studies
DNA Methylation:
Research on the related compound Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) has demonstrated its potential to disrupt DNA methylation patterns. A study on early-stage zebrafish embryos revealed that exposure to TDCIPP resulted in genome-wide hypomethylation, particularly in intragenic regions. acs.org This suggests that organophosphate flame retardants may influence the enzymatic processes that control DNA methylation, such as the activity of DNA methyltransferases (DNMTs). acs.orgnih.gov Given the structural similarities, it is plausible that Mono(2,3-dibromopropyl) Phosphate could exert similar effects on the DNA methylome.
Histone Modifications:
Histone modifications, such as acetylation and methylation, play a crucial role in regulating chromatin structure and gene accessibility. mdpi.comyoutube.com Environmental factors can influence the enzymes responsible for these modifications. youtube.com Although specific research on Mono(2,3-dibromopropyl) Phosphate's impact on histone modifications is lacking, studies on other environmental toxicants have shown alterations in histone marks. mdpi.com Such changes can lead to either gene activation or repression, depending on the specific modification and its location on the histone tails. youtube.com
Non-Coding RNA Regulation:
Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are significant regulators of gene expression at the post-transcriptional level. nih.govwikipedia.org They can be affected by exposure to xenobiotics. For instance, lncRNAs can act as scaffolds or guides for chromatin-modifying complexes, and their dysregulation can have widespread effects on gene networks. wikipedia.orgyoutube.com While direct evidence for Mono(2,3-dibromopropyl) Phosphate is absent, the established role of ncRNAs in mediating cellular responses to environmental stressors suggests this as a potential area of interaction. nih.gov
Gene Expression:
Alterations in epigenetic marks can directly translate to changes in gene expression. For example, studies on TDCIPP in primary cultures of avian hepatocytes have shown significant upregulation of genes involved in xenobiotic metabolism, such as CYP2H1 and CYP3A37. researchgate.net This indicates an activation of detoxification pathways in response to the compound. It is reasonable to hypothesize that Mono(2,3-dibromopropyl) Phosphate could trigger similar gene expression changes, particularly in genes related to cellular stress and metabolism. The table below summarizes potential gene expression alterations based on studies of related compounds.
| Gene Target Category | Potential Effect of Mono(2,3-dibromopropyl) Phosphate Exposure | Observed Effects of Related Compounds (e.g., TDCIPP) | Supporting Evidence |
| Xenobiotic Metabolism | Upregulation | Upregulation of CYP2H1, CYP3A37, and UGT1A9 in avian hepatocytes. | researchgate.net |
| Thyroid Hormone Pathway | Potential for Disruption | Downregulation of transthyretin by TCPP in avian hepatocytes. | researchgate.net |
| Lipid Regulation | Potential for Alteration | Alterations in liver fatty acid-binding protein and TH-responsive spot 14-a in avian hepatocytes. | researchgate.net |
| Growth-Related Genes | Potential for Alteration | Changes in the expression of growth-related genes in avian hepatocytes. | researchgate.net |
Comparative Mechanistic Analyses with Structurally Related Brominated Organophosphate Esters
The biological activities of Mono(2,3-dibromopropyl) Phosphate can be contextualized by comparing its known and inferred mechanisms with those of other brominated organophosphate esters and related flame retardants. These comparisons highlight both common and compound-specific pathways of interaction.
Comparison of Neurodevelopmental Effects:
Studies comparing brominated and organophosphate flame retardants have revealed distinct effects on neurodevelopment. For instance, in embryonic neural stem cells, both classes of compounds can divert the differentiation pathway towards glial cells and away from neurons. nih.gov However, brominated flame retardants appear to target the earlier stage of cell commitment, while organophosphate compounds like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) act on later stages, such as neurotransmitter phenotype selection. nih.gov TDCPP was also found to be more potent in PC12 cells, a model for neurons, compared to neural stem cells, which was the opposite of what was observed for the brominated flame retardants studied. nih.gov
Genotoxicity and DNA Damage:
Tris(2,3-dibromopropyl) phosphate (TDBPP), the non-deuterated form of the subject compound, is known to be a potent genotoxic agent. nih.gov Following a single injection in rats, it caused extensive DNA damage in the kidney, liver, and small intestine. nih.gov The metabolic activation of TDBPP is crucial for its genotoxicity. In liver cells, this activation appears to be primarily mediated by cytochrome P-450, while in testicular cells, glutathione (B108866) S-transferases play a more significant role. nih.gov The major metabolite, bis(2,3-dibromopropyl)phosphate, is less potent in causing DNA damage. nih.gov This highlights the importance of organ-specific metabolic pathways in determining the toxicological profile of the parent compound.
Endocrine Disruption:
Many brominated flame retardants have been shown to interact with the endocrine system. For example, several brominated compounds, including tetrabromobisphenol A (TBBPA), are potent competitors for thyroxine (T4) binding to human transthyretin in vitro. nih.gov This suggests a potential to disrupt thyroid hormone homeostasis. nih.gov While direct data for Mono(2,3-dibromopropyl) Phosphate is limited, its structural relation to other brominated compounds makes this a plausible mechanism of action. The table below provides a comparative overview of the mechanistic aspects of different brominated organophosphate esters.
| Compound | Primary Mechanistic Finding | Model System | Supporting Evidence |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Potent inducer of DNA damage in multiple organs. | Rat | nih.gov |
| Metabolic activation via cytochrome P-450 and glutathione S-transferases. | Isolated rat liver and testicular cells | nih.gov | |
| Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) | Induces genome-wide hypomethylation. | Zebrafish embryos | acs.org |
| Alters expression of xenobiotic metabolism and thyroid pathway genes. | Avian hepatocytes | researchgate.net | |
| Targets later stages of neurodifferentiation (neurotransmitter phenotype). | Embryonic neural stem cells | nih.gov | |
| Tetrabromobisphenol A (TBBPA) | Potent competitor for thyroxine binding to transthyretin. | In vitro (human transthyretin) | nih.gov |
This comparative analysis underscores that while common pathways like genotoxicity and endocrine disruption exist among brominated organophosphate esters, the specific molecular mechanisms and cellular targets can vary depending on the precise chemical structure.
Ecological Implications and Risk Characterization Methodologies for Mono 2,3 Dibromopropyl Phosphate in Environmental Ecosystems
Development and Application of Ecotoxicological Assessment Frameworks for Aquatic and Terrestrial Systems
The ecotoxicological assessment of Mono(2,3-dibromopropyl) Phosphate (B84403) is guided by frameworks established for other organophosphate flame retardants (OPFRs) and contaminants of emerging concern. bibliotekanauki.pl These frameworks are essential for systematically evaluating the potential risks to aquatic and terrestrial life.
A critical first step in these frameworks involves characterizing the physicochemical properties of the compound, which influence its environmental fate and transport. For related compounds like Tris(2,3-dibromopropyl) isocyanurate (TBC), properties such as a high octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa) suggest a potential for long-range transport and bioaccumulation. nih.gov While specific data for Mono(2,3-dibromopropyl) Phosphate is limited, its structure as a phosphate ester suggests it will have some degree of water solubility, potentially leading to its presence in aquatic systems.
Ecotoxicological assessment frameworks for aquatic systems typically involve a tiered approach, starting with base-level toxicity testing on representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish. who.int These tests determine acute and chronic toxicity endpoints, such as the LC50 (lethal concentration for 50% of the test population) and the NOEC (no-observed-effect-concentration). For terrestrial systems, assessments would include toxicity testing on soil-dwelling organisms (e.g., earthworms) and plants. For instance, a related compound, TDBPP, was found to inhibit the growth of turnip seeds at certain concentrations. who.int
The assessment frameworks also incorporate the evaluation of environmental persistence. TDBPP, the parent compound, is not readily biodegradable, indicating that its metabolites, including Mono(2,3-dibromopropyl) Phosphate, may also persist in the environment, leading to long-term exposure risks for ecosystems. industrialchemicals.gov.au
Identification and Validation of Biomarkers of Exposure and Effect in Environmental Sentinel Species (e.g., Fish, Invertebrates)
Biomarkers are crucial tools for assessing the exposure to and effects of environmental contaminants. For OPFRs, the identification and validation of specific biomarkers in sentinel species like fish and invertebrates are key components of ecological risk assessment.
Biomarkers of Exposure:
Urinary metabolites are often used as specific biomarkers for human exposure to OPFRs, and similar principles can be applied to aquatic organisms. nih.gov For example, the detection of hydroxylated metabolites of various aryl-OPFRs in urine has been shown to correlate with blood concentrations of the parent compounds. nih.gov For Mono(2,3-dibromopropyl) Phosphate, its presence in the bile or excretory products of fish could serve as a direct biomarker of exposure to its parent compound, TDBPP.
Biomarkers of Effect:
Exposure to OPFRs can induce a range of biological effects that can be measured as biomarkers. These can include:
Genotoxicity: TDBPP is a known genotoxic carcinogen, and its metabolites, including Mono(2,3-dibromopropyl) Phosphate, have been shown to be mutagenic in Salmonella typhimurium assays, although less so than the parent compound. who.intindustrialchemicals.gov.aunih.gov Therefore, assays for DNA damage (e.g., comet assay) in the cells of exposed organisms could serve as effective biomarkers.
Neurotoxicity: Some OPFRs are known to be neurotoxic. While specific data for Mono(2,3-dibromopropyl) Phosphate is lacking, studies on related compounds can provide insights. For example, exposure to Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) has been shown to cause neurodevelopmental toxicity in zebrafish. nih.gov
Endocrine Disruption: TDBPP and other brominated flame retardants have been shown to interfere with the endocrine system. nih.gov Biomarkers such as altered hormone levels or the expression of hormone-responsive genes (e.g., vitellogenin in male fish) can indicate endocrine-disrupting effects.
A multi-biomarker approach, combining different types of biomarkers, is often most effective in providing a comprehensive picture of the impact of a contaminant on an organism. nih.gov
Integration of Environmental Monitoring Data with Mechanistic Insights for Comprehensive Ecological Risk Characterization
A comprehensive ecological risk characterization requires the integration of environmental monitoring data with an understanding of the mechanisms of toxicity.
Environmental Monitoring:
Monitoring data provides information on the actual concentrations of Mono(2,3-dibromopropyl) Phosphate and its parent compound in various environmental compartments such as water, sediment, and biota. For instance, TDBPP has been detected in seawater, wastewater sludge, soil, and ambient air. healthvermont.gov The presence of the parent compound suggests the potential for the formation and presence of its metabolites. Monitoring for Mono(2,3-dibromopropyl) Phosphate itself is crucial for accurately assessing exposure levels.
Mechanistic Insights:
Understanding the mechanisms by which Mono(2,3-dibromopropyl) Phosphate exerts its toxic effects is essential for extrapolating from laboratory studies to real-world ecological impacts. For example, the mutagenicity of TDBPP and its metabolites is linked to their ability to form covalent bonds with DNA. industrialchemicals.gov.au By understanding such mechanisms, it is possible to predict the types of adverse outcomes that might be expected in exposed wildlife populations, such as an increased incidence of tumors.
Integrating these two aspects allows for a more robust risk characterization. For example, if monitoring data shows that the environmental concentrations of Mono(2,3-dibromopropyl) Phosphate are approaching levels known to cause DNA damage in laboratory studies, this would indicate a significant ecological risk.
Comparative Ecological Hazard and Risk Assessment of Mono(2,3-dibromopropyl) Phosphate with Other Contaminants of Emerging Concern
Comparing the ecological hazards and risks of Mono(2,3-dibromopropyl) Phosphate with other contaminants of emerging concern (CECs) helps to prioritize research and regulatory efforts.
Hazard Comparison:
The hazard of a chemical refers to its intrinsic potential to cause harm. Mono(2,3-dibromopropyl) Phosphate is a metabolite of TDBPP, which is classified as a probable human carcinogen and a genotoxicant. healthvermont.gov Studies have shown that both mono- and bis-(2,3-dibromopropyl)phosphate are weak direct mutagens. nih.gov When compared to other OPFRs, the hazard profile can vary. For example, some aryl-OPFRs are primarily associated with neurotoxicity and endocrine disruption, while halogenated OPFRs like TDBPP and its metabolites are often of greater concern for their carcinogenic potential.
Risk Comparison:
Ecological risk is a function of both hazard and exposure. A compound may be highly hazardous but pose a low risk if its environmental concentrations are negligible. Conversely, a less hazardous compound may pose a significant risk if it is widespread and present at high concentrations.
The table below provides a conceptual comparison of the ecological hazards of Mono(2,3-dibromopropyl) Phosphate with other representative CECs.
| Contaminant Class | Primary Ecological Hazard(s) | Persistence | Bioaccumulation Potential |
| Mono(2,3-dibromopropyl) Phosphate | Mutagenicity, Potential Carcinogenicity | Moderate to High (inferred from parent) | Low to Moderate (inferred from parent) |
| Perfluorooctanoic acid (PFOA) | Developmental Toxicity, Endocrine Disruption | Very High | Moderate |
| Bisphenol A (BPA) | Endocrine Disruption | Low | Low |
| Triclosan | Aquatic Toxicity, Endocrine Disruption | Low to Moderate | Low |
This table is for illustrative purposes and based on general knowledge of these contaminant classes. Specific values can vary depending on the compound and environmental conditions.
Conceptual and Quantitative Modeling for Predicting Ecological Exposure and Potential Impacts
Modeling is an essential tool for predicting the environmental fate, exposure concentrations, and potential ecological impacts of chemicals like Mono(2,3-dibromopropyl) Phosphate, especially when empirical data is limited.
Conceptual Models:
A conceptual model is a qualitative representation of the system being studied. For Mono(2,3-dibromopropyl) Phosphate, a conceptual model would illustrate its sources (e.g., degradation of TDBPP from consumer products), transport pathways (e.g., leaching from landfills, wastewater effluent), environmental compartments where it is likely to be found (e.g., water, sediment), and potential exposure routes for ecological receptors (e.g., ingestion of contaminated water or food).
Quantitative Models:
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the physicochemical properties and toxicity of a chemical based on its molecular structure. These models can be particularly useful for data-poor chemicals like Mono(2,3-dibromopropyl) Phosphate.
Multimedia environmental models, such as fugacity models, can be used to predict the distribution of a chemical in different environmental compartments. industrialchemicals.gov.au These models use the chemical's properties and information on environmental conditions to estimate concentrations in air, water, soil, and sediment.
The following table presents hypothetical data that could be generated from such models to predict environmental concentrations.
| Environmental Compartment | Predicted Environmental Concentration (ng/L or ng/g) |
| Surface Water | 0.1 - 10 |
| Sediment | 1 - 100 |
| Fish Tissue | 5 - 50 |
These values are hypothetical and for illustrative purposes only.
By combining the outputs of these models with toxicity data, it is possible to calculate risk quotients (RQs), which compare the predicted environmental concentration to a concentration known to cause no adverse effects. An RQ greater than one suggests a potential for ecological risk.
Regulatory Frameworks and Policy Perspectives on Mono 2,3 Dibromopropyl Phosphate in Environmental Management
Inclusion in National and International Environmental Monitoring Programs and Surveys
Mono(2,3-dibromopropyl) phosphate (B84403) and its parent compound TDBPP are included as analytes in numerous environmental monitoring programs globally, driven by concerns over their persistence and potential health impacts. Although TDBPP was banned in certain applications decades ago, monitoring is ongoing due to its continued presence in the environment and in older products. nih.gov
Key Research Findings from Monitoring Programs:
Arctic Monitoring: A 2014-2015 survey of rivers in Norway and Russia draining into the Barents Sea detected TDBPP at concentrations of 100 to 200 pg/L in two Arctic rivers. nih.gov This finding is significant as it indicates long-range environmental transport of this contaminant far from its original sources. nih.gov
Indoor Environments: In the United States, a California study of household dust from 2006 and 2011 detected TDBPP in 75% of the samples analyzed, highlighting indoor environments as a continuing source of human exposure. healthvermont.gov Organophosphate flame retardants (OPFRs), including metabolites of TDBPP, have been found in dust at substantial levels for at least two decades. acs.org
Wastewater and Environmental Media: TDBPP has been detected in various environmental compartments. Studies have confirmed its presence in wastewater sludge at a Canadian treatment plant, as well as in soil and ambient air samples in Arkansas. healthvermont.gov It has also been found in seawater samples from the Yellow and East China Seas. healthvermont.gov The widespread detection in these different media underscores the compound's mobility and persistence. nih.govresearchgate.net
These monitoring programs utilize advanced analytical techniques, often employing isotopically labeled standards like Mono(2,3-dibromopropyl-d5) phosphate, to ensure accurate quantification in complex environmental samples.
Development of Environmental Quality Standards and Guidelines for Brominated Organophosphate Esters
The development of specific Environmental Quality Standards (EQS) for Mono(2,3-dibromopropyl) phosphate is not as advanced as for some other persistent organic pollutants. Regulatory efforts have largely focused on the parent compound, TDBPP, and the broader category of brominated and organophosphate flame retardants.
There is a recognized need to establish clear quality standards to protect aquatic ecosystems and human health. jimcontent.com However, a significant challenge has been the limited availability of a comprehensive environmental database for TDBPP and its metabolites. industrialchemicals.gov.au The European Union has a technical guidance document for deriving EQS, which can be applied to data-poor substances by using data from analogous compounds. jimcontent.com For TDBPP, this has sometimes involved using data from tris(1,3-dichloropropyl-2) phosphate to fill gaps. industrialchemicals.gov.au
The process for developing these standards involves:
Data Collection: Gathering all available ecotoxicological data.
Data Quality Assessment: Evaluating the reliability and relevance of the data.
Derivation of Standards: Using statistical methods and assessment factors to calculate a concentration presumed to be safe for the environment.
For many organophosphate esters, the standards are driven by the need to protect pelagic species from direct toxicity or to protect predators from secondary poisoning through bioaccumulation. jimcontent.com
Risk Management Strategies for Mitigation and Control of Environmental Exposure to Mono(2,3-dibromopropyl) Phosphate
Risk management for Mono(2,3-dibromopropyl) phosphate exposure is achieved by controlling its primary source, TDBPP. The strategies employed have been predominantly regulatory bans and restrictions on the use of TDBPP in consumer products.
Key Regulatory Actions and Management Strategies:
| Regulatory Body/Country | Action | Reasoning | Reference |
| United States (CPSC) | Banned the sale of children's garments containing TDBPP in 1977. | TDBPP was shown to cause cancer in animals and was classified as a probable human carcinogen. | healthvermont.govwikipedia.org |
| European Economic Community (EEC) | Prohibited the use of TDBPP in textile articles intended to come into contact with the skin. | To prevent human skin exposure due to the substance's carcinogenic potential. | pic.int |
| Japan | Banned the use of TDBPP in textile products such as curtains, carpets, and sleeping clothes. | Based on the 'Act on the Control of Household Products Containing Harmful Substances'. | nih.gov |
| Australia | Recommends restriction on use except for bona fide research or analysis (limited to 1000 mg). | TDBPP is classified as a Category 3 mutagen and a genotoxic carcinogen. | industrialchemicals.gov.au |
| Sweden | The substance is severely restricted and requires permission from the Labour Inspectorate for any manufacture, use, or handling. | To control exposure to a hazardous substance. | pic.int |
Global and Regional Initiatives Addressing Brominated Flame Retardants and Their Metabolites
Recognizing that brominated flame retardants and their byproducts are global pollutants, several international bodies have established initiatives to manage their risks.
The Rotterdam Convention: Tris(2,3-dibromopropyl) phosphate is listed under the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. wikipedia.org This convention aims to promote shared responsibility and cooperative efforts among parties in the international trade of hazardous chemicals to protect human health and the environment.
World Health Organization (WHO): The WHO, through the International Programme on Chemical Safety (IPCS), has published an Environmental Health Criteria (EHC) monograph for Tris(2,3-dibromopropyl) phosphate and Bis(2,3-dibromopropyl) phosphate. who.int This document provides a thorough evaluation of the risks to human health and the environment, serving as a scientific basis for national and international risk assessments and management decisions. who.int
Stockholm Convention on Persistent Organic Pollutants (POPs): While TDBPP is not currently listed under the Stockholm Convention, many other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), are. acs.orgbsef.com The framework of the Stockholm Convention provides a model for the global elimination or restriction of persistent and bioaccumulative chemicals. The increasing use of organophosphate esters as replacements for banned PBDEs has led to calls for more thorough assessment of these alternatives to avoid "regrettable substitutions". acs.orgnih.gov
These global initiatives facilitate harmonized regulations and consistent management practices, preventing the export of risks from countries with stringent regulations to those with weaker controls. bsef.com
Identification of Regulatory Data Gaps and Future Policy Considerations for Mono(2,3-dibromopropyl) Phosphate
Despite the regulations in place for TDBPP, significant data gaps remain concerning its metabolites, including Mono(2,3-dibromopropyl) phosphate. Addressing these gaps is crucial for comprehensive environmental risk assessment and future policy development.
Identified Data Gaps:
Metabolism and Toxicokinetics: While it is known that TDBPP is metabolized to compounds like bis(2,3-dibromopropyl) phosphate and subsequently mono(2,3-dibromopropyl) phosphate, detailed knowledge of the metabolic pathways, rates of formation, and the toxicokinetics of these metabolites is limited. nih.govnih.gov More research is needed to understand inter-species differences and the specific health risks posed by these breakdown products. nih.gov
Environmental Fate and Ecotoxicity: There is a lack of comprehensive data on the environmental fate, persistence, and ecotoxicity of Mono(2,3-dibromopropyl) phosphate itself. industrialchemicals.gov.au Most studies focus on the parent compound, TDBPP.
Exposure Data: While monitoring programs detect TDBPP, there is less data available specifically on the concentrations of its individual metabolites in various environmental media and human tissues.
Future Policy Considerations:
Class-Based Approaches: Rather than regulating flame retardants on a chemical-by-chemical basis, a class-based approach could be more effective. This is particularly relevant as manufacturers shift from banned brominated flame retardants to other organohalogen or organophosphate alternatives that may pose similar risks. acs.orgnih.gov
Lifecycle Management: Policies need to address the entire lifecycle of products containing these flame retardants, from manufacture to disposal and recycling, to prevent environmental release. researchgate.net
Development of Safer Alternatives: A key policy goal should be to encourage research and development of safer, non-hazardous alternatives to halogenated and organophosphate flame retardants.
Harmonized Monitoring: International harmonization of environmental monitoring programs and analytical methods is needed for better global assessment of the contamination levels and trends of these substances and their metabolites. bsef.com
Future regulations will need to be more holistic, considering the risks posed not just by parent compounds but also by their environmental transformation products.
Emerging Research Frontiers and Future Directions in Mono 2,3 Dibromopropyl Phosphate Studies
Application of Advanced In Silico Models for Predicting Environmental Fate, Biotransformation, and Biological Interactions
The use of advanced computational, or in silico, models represents a significant frontier in the study of organophosphate flame retardant (OPFR) metabolites like Mono(2,3-dibromopropyl) Phosphate (B84403) (mDBP). These models are crucial for predicting the potential biotransformation pathways, environmental fate, and toxicological endpoints of chemicals, often before extensive and costly laboratory testing is undertaken. nih.govfrontiersin.org
Recent research highlights the adoption of tools like BioTransformer and GLORYx to predict the metabolism of flame retardants. nih.govfrontiersin.org These platforms can simulate various metabolic processes, including reactions mediated by cytochrome P450 enzymes, phase II conjugation, and gut microbiota, to forecast the formation of metabolites. nih.govfrontiersin.org For a compound like mDBP, which is itself a product of biotransformation, such models can be used to predict its subsequent degradation into further metabolites, offering a more complete picture of its lifecycle within an organism. One study demonstrated that in silico tools could be integrated into multicriteria decision analysis to assess the hazards of flame retardants and their transformation products, providing a more holistic approach to chemical risk assessment. acs.org By applying these predictive models to mDBP, researchers can generate hypotheses about its persistence, potential for bioaccumulation, and interactions with biological systems, thereby guiding targeted experimental studies. frontiersin.org This computational approach is essential for identifying previously unknown breakdown products and assessing a wider array of compounds for potential human health hazards. nih.govfrontiersin.org
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Holistic Environmental and Toxicological Understanding
A holistic understanding of the environmental and toxicological impact of Mono(2,3-dibromopropyl) Phosphate necessitates the integration of multiple high-throughput data streams, collectively known as "multi-omics". researchgate.net This approach combines genomics (the study of genes), proteomics (the study of proteins), and metabolomics (the study of metabolites) to create a comprehensive profile of the biological response to a chemical exposure.
While a fully integrated multi-omics study specifically targeting mDBP has yet to be published, related research provides a strong foundation for this emerging field. For instance, proteomics has been identified as a valuable tool for investigating the molecular toxicity of the parent compound, TDBPP. researchgate.netuantwerpen.be Studies on zebrafish larvae exposed to TDBPP have utilized proteomics to identify alterations in protein expression, linking the chemical to specific biological pathways. turi.org
Metabolomics, the direct measurement of metabolites like mDBP, is inherently central to this research. Studies on early life stage zebrafish have successfully measured the uptake and metabolism of TDBPP into its metabolites and correlated these exposures with neurobehavioral effects, demonstrating a clear link between the metabolome and adverse outcomes. nih.gov The future of mDBP research lies in combining these approaches. By integrating genomic data on gene expression changes, proteomic data on altered protein function, and metabolomic data on the presence and quantity of mDBP and its own transformation products, scientists can build a complete picture of its mechanism of toxicity from the initial genetic response to the ultimate functional outcome.
Development of Novel and High-Throughput Analytical Approaches for Ultra-Trace Level Detection and Speciation
The accurate assessment of human and environmental exposure to Mono(2,3-dibromopropyl) Phosphate relies heavily on the development of sophisticated analytical methods capable of detecting the compound at extremely low concentrations. This is a field of continuous innovation, driven by the need to quantify metabolites in complex biological and environmental samples. frontiersin.orgnih.gov
A cornerstone of modern analytical techniques is the use of isotope-labeled internal standards to ensure accuracy and precision. Mono(2,3-dibromopropyl-d5) Phosphate is a prime example of such a standard, used in methods like ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.netfrontiersin.org The addition of a known quantity of the deuterated standard to a sample allows for precise quantification of the non-deuterated target analyte (mDBP) by correcting for any loss that may occur during sample preparation and analysis.
Researchers have developed novel and high-throughput methods that can simultaneously measure a wide range of OPFR metabolites, including mDBP, in human urine. frontiersin.orgnih.govoup.com These methods often employ solid-phase extraction (SPE) for sample clean-up and concentration, followed by UPLC-MS/MS for separation and detection. nih.govoup.com Such approaches achieve very low method detection limits, often in the sub-ng/mL range, which is essential for biomonitoring studies in the general population where exposure levels can be minimal. oup.com The development of these sensitive, high-throughput assays is critical for large-scale epidemiological studies aiming to link exposure to OPFRs with health outcomes. nih.gov
Research on Remediation Technologies and Mitigation Strategies for Mono(2,3-dibromopropyl) Phosphate Contamination
As organophosphate flame retardants, including the parent compound TDBPP, are widespread environmental contaminants found in soil, water, and sediment, research into effective remediation technologies is a critical frontier. researchgate.netmdpi.commdpi.com The goal is to develop strategies to remove or degrade these persistent chemicals and their metabolites, such as Mono(2,3-dibromopropyl) Phosphate, from contaminated media.
Studies have shown that conventional wastewater treatment methods, like the activated sludge process, are often inefficient at completely removing OPFRs. nih.gov This has spurred research into more robust solutions. Advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals, are a promising avenue. nih.gov Technologies such as ozonation and the application of UV light in combination with hydrogen peroxide (UV/H2O2) have been proposed to treat OPFRs in wastewater. nih.gov
For soil and sediment contamination, bioremediation and phytoremediation are emerging as sustainable strategies. researchgate.netresearchgate.net Research has identified specific microbial strains, including those from the genera Brevibacillus and Sphingomonas, that are capable of degrading certain OPFRs. researchgate.net Harnessing these microorganisms in engineered bioremediation systems could provide an eco-friendly approach to cleaning up contaminated sites. researchgate.net Similarly, phytoremediation, which uses plants to absorb and break down contaminants, is being explored. Future research will likely focus on optimizing these biological and chemical degradation techniques and applying them specifically to metabolites like mDBP.
Interdisciplinary Collaborations for Comprehensive Environmental and Biological Assessments
Addressing the complex challenges posed by contaminants like Mono(2,3-dibromopropyl) Phosphate requires extensive collaboration across multiple scientific disciplines. A comprehensive assessment of its environmental and biological impact cannot be achieved from a single scientific viewpoint. The nature of the research itself, as evidenced by numerous studies, highlights the necessity of an integrated approach.
For example, understanding the complete story of mDBP involves:
Environmental Chemists who track its presence and long-range transport in air, water, and soil. nih.govacs.org
Analytical Chemists who develop the highly sensitive methods required to detect trace levels of the metabolite and its deuterated standard in environmental and biological samples. nih.govoup.com
Toxicologists who conduct in vitro and in vivo studies to determine its potential health effects and mechanisms of action. nih.govnih.gov
Computational Scientists and Modelers who create in silico tools to predict metabolic pathways and potential hazards, guiding laboratory research. frontiersin.orgacs.org
Environmental Engineers who design and test remediation technologies to mitigate contamination. researchgate.netnih.gov
Initiatives like the WHO Task Groups, which bring together experts from various fields to evaluate chemical risks, exemplify the effectiveness of such collaborations. acs.org A truly comprehensive assessment of mDBP requires the seamless integration of data and expertise from all these areas to inform public policy and protect environmental and human health.
Addressing Knowledge Gaps in Long-Term Environmental Persistence, Global Transport, and Novel Transformation Products
Despite decades of research on its parent compound, significant knowledge gaps remain regarding the ultimate environmental fate of Mono(2,3-dibromopropyl) Phosphate. Key areas of ongoing research focus on its long-term persistence, its potential for global transport, and the identification of its own subsequent transformation products.
Initially, OPFRs were presumed to be less persistent in the environment than the polybrominated diphenyl ethers (PBDEs) they replaced. acs.orgnih.gov However, mounting evidence shows that many OPFRs can undergo long-range atmospheric transport, reaching remote regions far from their sources. mdpi.comnih.govacs.org Understanding the extent to which metabolites like mDBP are also subject to this transport is a critical research question.
Furthermore, the metabolic pathway does not necessarily end with the creation of mDBP. A major frontier in this research is the investigation of the further biotransformation of organophosphate diesters. A recent 2024 study investigated the metabolism of a suite of diesters, including the closely related Bis(2,3-dibromopropyl) phosphate (BDBPP), and successfully identified novel phase I and phase II metabolites in both in vitro assays and in vivo samples from wildlife and humans. nih.govacs.org This groundbreaking work provides a framework for exploring the complete degradation pathway of mDBP, identifying previously unknown transformation products and providing a more accurate assessment of its persistence and the full toxicological profile of its entire metabolic chain. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
